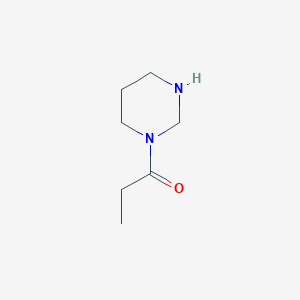
1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a butyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Butyl Substitution: The butyl group is introduced through alkylation reactions using butyl halides.
Boronic Acid Formation:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The trifluoromethyl and butyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and boronic esters.
Aplicaciones Científicas De Investigación
1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid has numerous applications in scientific research:
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and butyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid can be compared with other similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid: This compound has a methyl group instead of a butyl group, which can affect its reactivity and applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has a pinacol ester group, which can influence its stability and reactivity in different reactions.
1-Phenyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid: The presence of a phenyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C8H12BF3N2O2 |
|---|---|
Peso molecular |
236.00 g/mol |
Nombre IUPAC |
[2-butyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BF3N2O2/c1-2-3-4-14-7(9(15)16)5-6(13-14)8(10,11)12/h5,15-16H,2-4H2,1H3 |
Clave InChI |
QWFNIPKLRPHQLC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1CCCC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
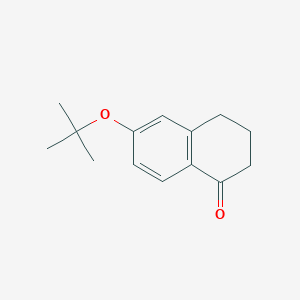

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
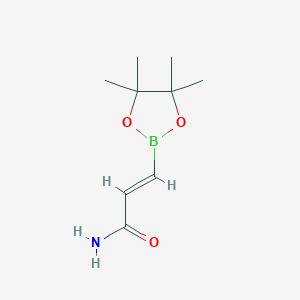

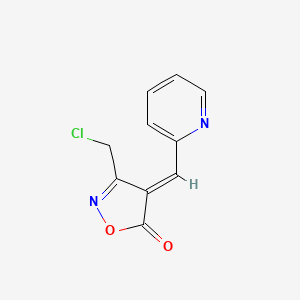
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
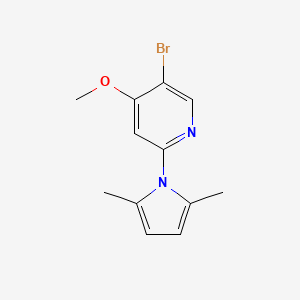
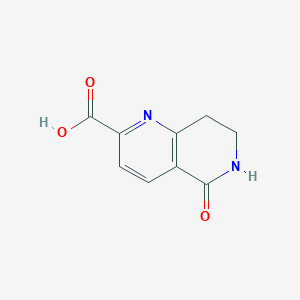
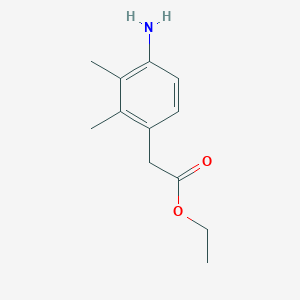
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
